Cimetidine EP Impurity B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

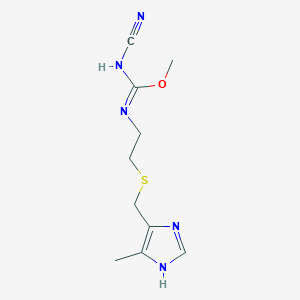

Cimetidine EP Impurity B is a chemical compound that is often encountered as an impurity in the synthesis of cimetidine, a histamine H2 receptor antagonist used to reduce stomach acid production. The chemical name for this compound is methyl N’-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)carbamimidate .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cimetidine EP Impurity B involves the reaction of specific intermediates under controlled conditions. One common synthetic route includes the reaction of 2-cyano-1-methyl-3-(2-((5-methyl-1H-imidazol-4-yl)methylthio)ethyl)guanidine with methyl isocyanate. The reaction is typically carried out in an organic solvent such as methanol or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of unwanted by-products .

化学反应分析

Types of Reactions

Cimetidine EP Impurity B can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted imidazole derivatives.

科学研究应用

Cimetidine EP Impurity B has several applications in scientific research:

Chemistry: Used as a reference standard in the analysis of cimetidine and its impurities.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential effects on histamine receptors and related pathways.

Industry: Used in the quality control and validation of cimetidine production processes

作用机制

The mechanism of action of Cimetidine EP Impurity B is not as well-studied as that of cimetidine itself. it is believed to interact with similar molecular targets, such as histamine H2 receptors. The compound may exert its effects by binding to these receptors and modulating their activity, thereby influencing gastric acid secretion and other physiological processes .

相似化合物的比较

Similar Compounds

Cimetidine: The parent compound, used to reduce stomach acid production.

Cimetidine Impurity A: Another impurity found in cimetidine synthesis.

Cimetidine Impurity C: A related compound with a similar structure

Uniqueness

Cimetidine EP Impurity B is unique due to its specific chemical structure, which includes a cyano group and a thioether linkage. This structure imparts distinct chemical and physical properties, making it an important reference standard in the analysis of cimetidine and its impurities .

生物活性

Cimetidine EP Impurity B is a chemical compound frequently encountered as an impurity during the synthesis of cimetidine, a well-known histamine H2 receptor antagonist. This impurity has garnered interest due to its potential biological activities and implications in pharmacological contexts. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and analytical data.

Chemical Structure and Properties

This compound, with the chemical formula C10H15N5S, is characterized by its unique structure which includes a cyano group and a thioether linkage. This distinct configuration influences its chemical behavior and biological interactions.

| Property | Details |

|---|---|

| CAS Number | 138035-55-9 |

| Molecular Weight | 227.33 g/mol |

| Chemical Formula | C₁₀H₁₅N₅S |

| Solubility | Soluble in organic solvents |

The precise mechanism of action for this compound remains less understood compared to cimetidine itself. However, it is hypothesized that this impurity may interact with histamine H2 receptors similarly to cimetidine, potentially influencing gastric acid secretion and other physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Histamine Receptor Interaction : Preliminary studies suggest that this compound may bind to histamine H2 receptors, potentially modulating gastric acid secretion.

- Immunological Effects : A significant case study highlighted that oral administration of cimetidine can lead to the production of drug-dependent antibodies, resulting in drug-induced immune hemolytic anemia (DIIHA) . This finding underscores the need for further investigation into the immunological implications of this compound.

Case Study: Drug-Induced Immune Hemolytic Anemia

A notable case involved a 44-year-old male who developed DIIHA after taking oral cimetidine. The patient exhibited symptoms such as fatigue and jaundice, leading to hospitalization. Serological tests confirmed the presence of cimetidine-dependent antibodies, indicating a direct immunological response triggered by the drug .

- Key Findings :

- The highest antibody titer reached 4,096.

- Drug-independent non-specific antibodies were also detected.

- Monitoring for adverse effects should be considered for patients taking cimetidine.

Analytical Techniques

Various analytical methods have been employed to study this compound and its interactions:

属性

IUPAC Name |

methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULTRKNQVUZNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCN=C(NC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。